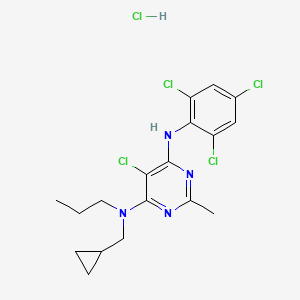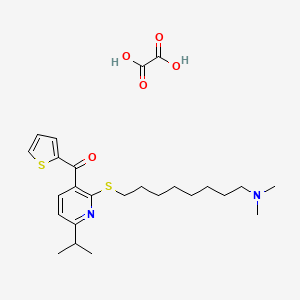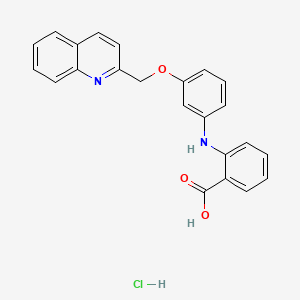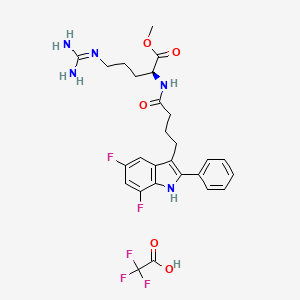
2-Isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate
Übersicht
Beschreibung
2-Isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate is a chemical compound with the molecular formula C22H23NO2 and a molecular weight of approximately 333.42 g/mol . It falls within the class of carbamates and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthetic pathway for this compound involves the condensation of 2-isopropylphenol with 2-(naphthalen-2-yl)ethylamine , followed by carbamation. Detailed synthetic methods and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of an isopropylphenyl group attached to a naphthalen-2-yl moiety via an ethyl linker. The carbamate functional group is also present. The compound’s three-dimensional arrangement and stereochemistry play a crucial role in its biological activity .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including hydrolysis of the carbamate group, oxidation, and substitution reactions. These reactions can impact its stability, bioavailability, and reactivity in biological systems .
Physical And Chemical Properties Analysis
- Spectral Data : NMR, HPLC, LC-MS, and UPLC data provide insights into the compound’s structure and purity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl carbamates and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl carbamates, which are structurally related to 2-Isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate, have demonstrated significant antimicrobial activity. Specifically, compounds within this group have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium species. These findings suggest potential applications in developing new antimicrobial agents (Goněc et al., 2016).
Analytical Chemistry and Pesticide Detection
Carbamate pesticides, which include compounds structurally similar to this compound, have been detected using advanced analytical methods. A notable example is the determination of various carbamate pesticides, including isoprocarb and carbaryl, by capillary zone electrophoresis with amperometric detection. Such methods are crucial for monitoring and controlling pesticide residues in agricultural products (Cheng et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-propan-2-ylphenyl) N-(2-naphthalen-2-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-16(2)20-9-5-6-10-21(20)25-22(24)23-14-13-17-11-12-18-7-3-4-8-19(18)15-17/h3-12,15-16H,13-14H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNJGBMWAZRVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)NCCC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354359-53-7 | |
| Record name | 1354359-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




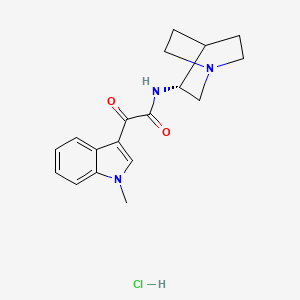
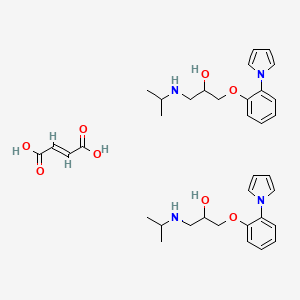


![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)
